1-Dec-1-en-2-ylsulfonyl-4-methylbenzene

Description

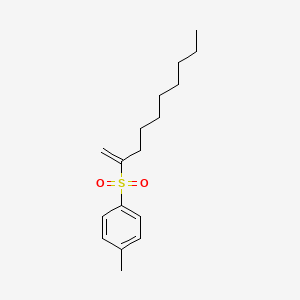

Structure

2D Structure

3D Structure

Properties

CAS No. |

105235-54-9 |

|---|---|

Molecular Formula |

C17H26O2S |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

1-dec-1-en-2-ylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C17H26O2S/c1-4-5-6-7-8-9-10-16(3)20(18,19)17-13-11-15(2)12-14-17/h11-14H,3-10H2,1-2H3 |

InChI Key |

FTLKIVOISGOASR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=C)S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 1 Dec 1 En 2 Ylsulfonyl 4 Methylbenzene

Electron-Withdrawing Effects of the Sulfonyl Moiety on Alkenyl Reactivity

The tosyl (4-methylbenzenesulfonyl) group in 1-Dec-1-en-2-ylsulfonyl-4-methylbenzene is a potent electron-withdrawing group. This is attributed to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density, likely through its d-orbitals. reddit.com This strong inductive effect significantly polarizes the C=C bond, making the β-carbon electron-deficient and the α-carbon electron-rich.

The electron-deficient nature of the β-carbon makes this compound an excellent Michael acceptor. wikipedia.org It readily undergoes conjugate addition reactions with a wide range of soft nucleophiles. scripps.edu The rate of these Michael additions is highly dependent on the nature of the nucleophile and the reaction conditions.

The general mechanism for the Michael addition to this compound is depicted below:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the double bond.

Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated, typically by the solvent or a mild acid, to yield the final addition product.

The reactivity of vinyl sulfones as Michael acceptors can be compared to other α,β-unsaturated systems. The sulfonyl group is generally considered to be a stronger activating group than a carbonyl or cyano group, leading to faster reaction rates in many cases.

| Michael Acceptor | Activating Group | Relative Rate of Michael Addition |

|---|---|---|

| This compound (analog) | -SO₂R | High |

| Acrylonitrile | -CN | Moderate |

| Methyl acrylate | -CO₂Me | Moderate |

| Methyl vinyl ketone | -C(O)Me | Low to Moderate |

This table provides a qualitative comparison of the reactivity of different Michael acceptors. The actual rates depend on the specific nucleophile and reaction conditions.

The sulfonyl group is highly effective at stabilizing an adjacent negative charge. siue.edulibretexts.org This property is crucial in reactions that involve the formation of a carbanion at the α-position to the sulfonyl group. The stabilization arises from a combination of inductive effects and the ability of the sulfur atom to delocalize the negative charge into its d-orbitals. siue.edu

This stabilization facilitates reactions such as the alkylation of α-sulfonyl carbanions. Treatment of a sulfone with a strong base, such as an organolithium reagent, can deprotonate the α-carbon to generate a stabilized carbanion. This carbanion can then react with various electrophiles.

The acidity of the α-protons in sulfones is significantly increased due to this stabilizing effect. The pKa of a proton α to a sulfonyl group is typically in the range of 20-25, making it accessible to a variety of bases.

| Compound Type | Activating Group | Approximate pKa |

|---|---|---|

| Alkyl Sulfone | -SO₂R | 20-25 |

| Ketone | -C(O)R | 19-20 |

| Ester | -CO₂R | 25 |

| Nitrile | -CN | 25 |

These values are approximate and can vary depending on the specific structure of the molecule.

Investigations of Carbon-Sulfur Bond Activation Mechanisms

While the sulfonyl group is often employed as an activating group, its removal is a key step in many synthetic sequences. wikipedia.org The carbon-sulfur bond in this compound can be cleaved through various mechanisms.

Reductive desulfonylation is a common method for removing the sulfonyl group and replacing it with a hydrogen atom. wikiwand.com This transformation can be achieved using a variety of reducing agents, including metal amalgams (like sodium amalgam), samarium(II) iodide, and tributyltin hydride. wikipedia.org The mechanism often involves the formation of a radical intermediate. wikiwand.comwikipedia.org

For instance, with sodium amalgam, the reaction is thought to proceed via a single-electron transfer (SET) from the metal to the sulfone, leading to the formation of a radical anion. This intermediate then fragments to give a sulfinate anion and an alkyl radical, which is subsequently reduced and protonated. wikipedia.org

Desulfonylation can also lead to the formation of a double bond in what is known as the Julia olefination, although this is more relevant for β-hydroxy sulfones. wikipedia.org

The C-S bond in vinyl sulfones can also be cleaved under radical conditions. nih.gov For example, the reaction of a vinyl sulfone with a thiol in the presence of a radical initiator can lead to a thiodesulfonylation reaction, where the sulfonyl group is replaced by a thioether group. nih.gov

This process is initiated by the addition of a thiyl radical to the double bond, followed by β-elimination of the sulfonyl radical. This sulfonyl radical can then propagate the chain by abstracting a hydrogen from another molecule of the thiol.

Recent advancements have also explored the use of visible-light photoredox catalysis to initiate desulfonylative couplings, where the sulfonyl group acts as a leaving group in the formation of new carbon-carbon bonds. acs.org These methods often involve the generation of an alkyl radical from the sulfone via a single electron transfer process. acs.org

Pericyclic Reactions and Cycloadditions of Alkenyl Sulfones

The electron-deficient double bond of this compound makes it a good dienophile in Diels-Alder reactions. wikipedia.org These [4+2] cycloaddition reactions typically proceed with high regioselectivity and stereoselectivity. acs.org The sulfonyl group activates the dienophile towards reaction with electron-rich dienes. acs.org

The endo rule is generally followed, with the electron-withdrawing sulfonyl group preferentially occupying the endo position in the transition state. The resulting cycloadducts can be valuable intermediates in the synthesis of complex cyclic systems, as the sulfonyl group can be subsequently removed or transformed.

Vinyl sulfones can also participate in other types of pericyclic reactions, such as [2+2] and [3+2] cycloadditions. scripps.eduscispace.com For instance, 1,3-dipolar cycloadditions with species like azides or nitrones can provide access to five-membered heterocyclic rings. acs.orgnih.gov The regioselectivity of these reactions is governed by the electronic properties of both the vinyl sulfone and the 1,3-dipole. acs.org

Diels-Alder Reactions with Alkenyl Sulfone Dienophiles

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings. organic-chemistry.orgbyjus.com In this context, this compound functions as an excellent dienophile due to the activation provided by the electron-withdrawing sulfonyl group. This activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the requisite orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. organic-chemistry.org

The reaction is understood to proceed through a concerted, pericyclic mechanism, involving a single transition state where new sigma bonds are formed simultaneously as pi bonds are broken. byjus.comwikipedia.org A key stereochemical feature of the Diels-Alder reaction is the endo rule. When a cyclic diene is used, the reaction typically favors the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the cyclohexene (B86901) ring. youtube.comlibretexts.org This preference is often attributed to favorable secondary orbital interactions in the transition state. chemconnections.org While the endo product is kinetically favored, the exo product is generally more thermodynamically stable due to reduced steric hindrance. youtube.com

The reaction of this compound with various dienes is expected to exhibit high regioselectivity and stereoselectivity, as is characteristic for sulfonyl dienophiles. acs.org

Table 1: Predicted Outcomes of Diels-Alder Reactions

| Diene | Predicted Major Product | Expected Selectivity | Notes |

|---|---|---|---|

| Cyclopentadiene | Endo-adduct | High endo selectivity | Reaction is typically rapid due to the diene's locked s-cis conformation. The endo product is the kinetic major product. youtube.comnih.gov |

| 1,3-Butadiene | Cyclohexene derivative | High regioselectivity | The sulfonyl group directs the regiochemical outcome of the addition. |

| Furan | Oxabicyclic adduct | Endo selectivity favored | The reaction can be reversible (retro-Diels-Alder), particularly at higher temperatures. acs.org |

Other Cycloaddition Pathways

Beyond the Diels-Alder reaction, the activated double bond of this compound can participate in other cycloaddition pathways.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with the alkenyl sulfone (the dipolarophile) to form a five-membered heterocyclic ring. nih.govyoutube.com Common 1,3-dipoles include azides, nitrile oxides, and nitrones. uchicago.edu The mechanism can be concerted or stepwise. nih.gov For instance, reaction with an organic azide (B81097) would be expected to produce a triazole precursor, with the regioselectivity being a key point of investigation. researchgate.netacs.org

[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition is also possible. scripps.edu Photochemical [2+2] cycloadditions can occur between an excited-state alkene and a ground-state alkene. libretexts.org Transition-metal catalyzed [2+2] cycloadditions of alkenes with alkynyl sulfones have also been reported, yielding cyclobutene (B1205218) derivatives. acs.org While less common for simple alkenes, sulfenes (generated in situ) can undergo [2+2] cycloaddition with aldehydes, suggesting the potential for related transformations. nih.gov

Nucleophilic and Electrophilic Addition Mechanisms to the Alkenyl Moiety

The polarized nature of the carbon-carbon double bond in this compound allows for both nucleophilic and electrophilic additions, with distinct mechanistic pathways.

Nucleophilic Addition (Conjugate or Michael Addition) The most common reaction for vinyl sulfones is the conjugate addition of nucleophiles, often termed a Michael addition. acs.orgnih.gov The p-tolylsulfonyl group strongly withdraws electron density, making the C-1 carbon (β to the sulfonyl group) highly electrophilic and susceptible to attack by soft nucleophiles like thiolates, enolates, or amines. rsc.orgstackexchange.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic C-1 carbon, breaking the π-bond. The resulting electrons are delocalized onto the sulfonyl group, forming a resonance-stabilized carbanion (enolate-like) intermediate. unacademy.comlibretexts.org

Protonation: The carbanion intermediate is subsequently protonated by a proton source (e.g., solvent or a mild acid added during workup) to yield the final saturated product. youtube.com

Electrophilic Addition While less common due to the electron-deficient nature of the alkene, electrophilic addition can occur. The mechanism is a two-step process:

Electrophilic Attack: An electrophile (e.g., H⁺ from HBr) adds to the double bond. The regioselectivity of this step is governed by the formation of the most stable carbocation intermediate. The powerful electron-withdrawing sulfonyl group would strongly destabilize a positive charge on the adjacent C-2 carbon. Therefore, the electrophile will add to C-2, forming a carbocation at C-1.

Nucleophilic Capture: The resulting carbocation is then rapidly attacked by a nucleophile (e.g., Br⁻) to give the final addition product. chemtube3d.com

Regioselectivity and Stereoselectivity of Additions

Regioselectivity: The regiochemical outcomes of addition reactions are highly predictable. In nucleophilic (Michael) additions, the nucleophile invariably attacks the C-1 carbon, β to the sulfonyl group. nih.gov In electrophilic additions, the electrophile adds to the C-2 carbon to avoid forming an unstable α-sulfonyl carbocation.

Stereoselectivity: Addition reactions to the alkenyl moiety can create up to two new stereocenters (at C-1 and C-2). The spatial arrangement of the incoming groups can be either syn (addition to the same face of the double bond) or anti (addition to opposite faces). youtube.comlibretexts.org For electrophilic additions proceeding through a free carbocation intermediate, a mixture of syn and anti products is often expected as the nucleophile can attack the planar carbocation from either face. libretexts.org In many cases, however, bridged intermediates can lead to high stereoselectivity, often favoring anti-addition. For nucleophilic additions, the stereochemical outcome can be influenced by the catalyst, solvent, and reactants used.

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve the formation of multiple bonds in a single synthetic operation without isolating intermediates. princeton.edu The Michael addition reactivity of this compound makes it an excellent substrate for initiating such sequences. nih.gov

A common tandem sequence is the Michael-Initiated Ring Closure (MIRC). In this process, a nucleophile adds to the vinyl sulfone, generating a carbanionic intermediate. If the nucleophile also contains a suitable electrophilic site, this intermediate can undergo a subsequent intramolecular cyclization. For example, the addition of a keto-ester enolate could be followed by an intramolecular aldol (B89426) or Claisen-type reaction to form a new ring system. Such sequences are highly valuable for rapidly building molecular complexity from simple precursors. researchgate.net

Rearrangement Reactions and Fragmentations of Alkenyl Sulfone Derivatives

Derivatives of this compound, particularly those formed via addition reactions, can undergo synthetically useful rearrangement and fragmentation reactions.

Rearrangement Reactions: The most notable rearrangement involving sulfones is the Ramberg-Bäcklund reaction . organicreactions.orgchem-station.com This reaction converts an α-halo sulfone into an alkene through treatment with a strong base, with the extrusion of sulfur dioxide (SO₂). wikipedia.orgorganic-chemistry.org A derivative of this compound would first need to be converted to an α-halo sulfone (e.g., via halogenation of the corresponding enolate). The mechanism involves deprotonation at the α'-position, followed by intramolecular nucleophilic attack to form a three-membered episulfone intermediate. This unstable intermediate then spontaneously decomposes in a cheletropic elimination to give the alkene and SO₂. organic-chemistry.orgiupac.org

Fragmentation (Desulfonylation): The p-tolylsulfonyl group, having served its purpose in activating the molecule, can be removed via reductive cleavage, a process known as desulfonylation. wikipedia.orgorganicreactions.org This fragmentation is a key synthetic step, as it allows the sulfonyl group to be used as a temporary activating group. Common methods for reductive desulfonylation include the use of metal amalgams (e.g., sodium or aluminum amalgam), samarium(II) iodide, or tin hydrides. wikipedia.orgresearchgate.net The mechanism is believed to proceed via a single-electron transfer (SET) to the sulfone, leading to fragmentation of the carbon-sulfur bond to form a sulfinate anion and a carbon-centered radical. This radical is then further reduced and protonated to yield the final alkane product. wikipedia.org In some cases, radical-mediated thiodesulfonylation can replace the sulfone with a sulfide. nih.gov

Advanced Computational Chemistry Studies of 1 Dec 1 En 2 Ylsulfonyl 4 Methylbenzene Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for analyzing molecules of this size.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 1-Dec-1-en-2-ylsulfonyl-4-methylbenzene, with its long decenyl chain, multiple conformations (different spatial arrangements of atoms) can exist.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers. This is achieved by rotating dihedral angles around single bonds and calculating the energy of each resulting structure. The most stable conformer corresponds to the global minimum on the potential energy surface. Theoretical studies on related vinyl sulfonate monomers have similarly focused on identifying the most stable conformation to understand their reactivity. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) (Cα-S-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | -65.8 | 0.00 | 75.2 |

| B | 178.5 | 1.25 | 18.9 |

| C | 55.2 | 2.50 | 5.9 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich vinyl double bond and the tosyl group's oxygen atoms, while the LUMO would likely be centered on the sulfonyl group and the adjacent vinyl carbon, making this area susceptible to nucleophilic attack. This approach of relating nucleophilicity to the HOMO energy and electrophilicity to the LUMO energy is a foundational concept in FMO theory. pku.edu.cn

Table 2: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -7.85 | C=C π-orbital, O(sulfonyl) p-orbitals |

| LUMO | -1.20 | S(sulfonyl), C(vinyl) p-orbitals |

| HOMO-LUMO Gap | 6.65 | - |

This table presents hypothetical data for illustrative purposes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying potential.

Red areas signify regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack. researchgate.net

Blue areas indicate regions of low electron density and positive electrostatic potential, often located around hydrogen atoms or electron-deficient centers like the sulfur atom in the sulfonyl group. These are sites susceptible to nucleophilic attack. researchgate.net

Green areas represent regions of neutral potential, such as the long alkyl chain.

For this compound, the ESP map would show a significant negative potential around the sulfonyl oxygens and a positive potential around the sulfur atom and the vinylic proton, highlighting the molecule's reactive sites. researchgate.netmdpi.com

Transition State Theory and Reaction Pathway Analysis

While DFT provides a static picture of a molecule, understanding a chemical reaction requires exploring the entire reaction pathway, including the high-energy transition state. Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state structure. ox.ac.uklibretexts.org

Table 3: Calculated Energetics for a Hypothetical Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +22.5 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 (TS2) | +15.3 |

| 5 | Products | -18.2 |

This table presents hypothetical data for illustrative purposes. The rate-determining step in this example would be the formation of TS1, as it has the highest energy barrier.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility. This powerful technique models the interactions between atoms and molecules over time by solving Newton's equations of motion, thereby revealing the dynamic nature of chemical systems. For complex organic molecules such as this compound, MD simulations can elucidate the intricate relationship between structure, dynamics, and function. These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in the presence of explicit solvent molecules to mimic solution-phase behavior. The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulations. By tracking the trajectories of atoms and groups of atoms over time, a wealth of information about the molecule's dynamic behavior can be obtained.

Conformational Dynamics of Alkenyl Sulfones

MD simulations are an ideal tool to explore the conformational landscape of such molecules. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different stable conformations and to identify the most populated conformational states. Analysis of the simulation trajectories can reveal the dihedral angle distributions for key rotatable bonds, providing a quantitative measure of conformational preferences. For this compound, particular attention would be paid to the torsion angles around the C-S bond connecting the sulfonyl group to the decenyl chain and the C-C single bonds within the alkyl chain.

The results of such simulations can be visualized through various means, such as plotting the potential energy of the system as a function of specific dihedral angles to generate a Ramachandran-like plot for the molecule. This allows for the identification of low-energy (and therefore more probable) conformations. Furthermore, clustering algorithms can be applied to the simulation trajectory to group similar structures together, providing a representative set of the most dominant conformations. Understanding the conformational dynamics is critical as it can directly impact the molecule's interaction with other molecules, such as receptors or enzymes, in a biological context.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a high degree of accuracy. These predictions can aid in the interpretation of experimental spectra, help to confirm the structure of a synthesized compound, and provide insights into its electronic structure and bonding.

For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. This is typically achieved by first optimizing the geometry of the molecule at a chosen level of theory and then performing a subsequent calculation to determine the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the computational method, basis set, and the inclusion of solvent effects, if applicable.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the bonds. Diagonalizing the mass-weighted force constant matrix yields the vibrational frequencies. These calculated frequencies can be compared with experimental IR or Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the S=O bonds in the sulfonyl group or the C=C bond of the alkenyl chain.

Below are illustrative tables showcasing the type of data that can be generated from such computational studies for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H on C1 of decenyl chain | 6.2 - 6.5 |

| H on methyl group of benzene (B151609) | 2.3 - 2.5 |

| H's on benzene ring | 7.3 - 7.8 |

| H's on methylene (B1212753) groups of decenyl chain | 1.2 - 1.6 |

| H's on terminal methyl group of decenyl chain | 0.8 - 0.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 of decenyl chain | 130 - 135 |

| C2 of decenyl chain | 145 - 150 |

| C of methyl group on benzene | 20 - 22 |

| C's of benzene ring | 125 - 140 |

| C's of methylene groups of decenyl chain | 22 - 32 |

| C of terminal methyl group of decenyl chain | 13 - 15 |

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1160 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Advanced Spectroscopic Characterization and Reaction Monitoring for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For a compound such as 1-Dec-1-en-2-ylsulfonyl-4-methylbenzene, which possesses stereogenic centers and distinct regioisomers, a variety of NMR techniques are indispensable for its complete characterization.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY)

To resolve the complex proton and carbon environments within this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the decenyl chain and the methyl group of the tosyl moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would provide direct one-bond proton-carbon correlations, unequivocally assigning protons to their attached carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): For determining the stereochemistry of the double bond (E/Z configuration), NOESY is a powerful tool. It identifies protons that are close in space, providing through-space correlations that are distinct from through-bond couplings.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed signals belong to a single molecular entity.

A hypothetical table of expected NMR data is presented below, based on the known chemical shifts for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

| 1 | 5.8 - 6.2 | 125 - 135 | C-2, C-3 | H-2 |

| 2 | - | 140 - 150 | - | - |

| 3 | 2.1 - 2.5 | 30 - 40 | C-1, C-2, C-4, C-5 | H-1, H-4 |

| 4-9 | 1.2 - 1.6 | 22 - 32 | - | - |

| 10 | 0.8 - 0.9 | 14 | C-8, C-9 | - |

| 1' | - | 135 - 145 | - | - |

| 2', 6' | 7.7 - 7.9 | 129 - 131 | C-4', S | H-3', H-5' |

| 3', 5' | 7.3 - 7.5 | 127 - 129 | C-1', C-4' | H-2', H-6', H-Me |

| 4' | - | 143 - 146 | - | - |

| Me | 2.4 - 2.5 | 21 | C-3', C-4', C-5' | H-3', H-5' |

Note: This table is predictive and actual experimental values may vary.

In Situ NMR for Reaction Intermediate Detection

The synthesis of this compound likely involves the formation of transient intermediates. In situ NMR spectroscopy is a powerful technique for monitoring the progress of a reaction directly in the NMR tube. By acquiring spectra at various time points, it is possible to observe the disappearance of starting materials, the appearance of the final product, and the transient signals of any reaction intermediates. This provides invaluable mechanistic insights into the reaction pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, key expected vibrational frequencies would include:

| Functional Group | IR Frequency (cm¯¹) | Raman Signal |

| C=C (alkene) | 1640 - 1680 | Strong |

| S=O (sulfonyl) | 1300 - 1350 (asymmetric), 1120 - 1160 (symmetric) | Moderate |

| C-H (aromatic) | 3000 - 3100 | Strong |

| C-H (aliphatic) | 2850 - 3000 | Moderate |

These data would confirm the presence of the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The phenylsulfonyl moiety in this compound is expected to exhibit characteristic absorption bands in the UV region. While the alkene is a chromophore, its absorption would likely be masked by the much stronger absorption of the aromatic ring. This technique can also be employed to monitor reaction kinetics by following the change in absorbance of a reactant or product over time, provided they have a distinct UV-Vis spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic losses of the tosyl group or fragments from the decenyl chain. This is particularly useful for identifying reaction products and byproducts in a complex mixture.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable for chiral derivatives)

If this compound were synthesized in a chiral, non-racemic form, or if chiral derivatives were prepared, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique could be used to determine the enantiomeric excess and the absolute configuration of the chiral compound, which is crucial in fields such as medicinal chemistry and materials science.

Synthetic Applications of 1 Dec 1 En 2 Ylsulfonyl 4 Methylbenzene in Complex Organic Transformations

Role as Masked Dienes in Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl sulfone group in 1-Dec-1-en-2-ylsulfonyl-4-methylbenzene makes it an excellent dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In this context, the sulfonyl group acts as a potent electron-withdrawing group, activating the double bond for [4+2] cycloaddition with a conjugated diene. organic-chemistry.org This reaction provides a reliable method for the formation of six-membered rings with good control over regio- and stereochemistry. wikipedia.org

The sulfonyl group in the resulting cycloadduct can be considered a "masked functionality." wikipedia.org It can be eliminated or transformed in subsequent steps to introduce further complexity into the molecule. For example, various sulfoxide (B87167) and sulfonyl functionalities can serve as equivalents for acetylene (B1199291) in cycloaddition reactions. wikipedia.org

The reactivity of allenyl sulfones in Diels-Alder reactions has also been studied. For instance, 1,2-propadienyltrichloromethyl sulfone has been shown to react with cyclic dienes, highlighting the activating effect of the sulfonyl group on dienophiles. researchgate.net

Below is a table illustrating the general scheme of a Diels-Alder reaction involving a vinyl sulfone.

| Diene | Dienophile (Vinyl Sulfone Analogue) | Product | Reference |

| Cyclopentadiene | 1,2-propadienyltrichloromethyl sulfone | endo and exo adducts | researchgate.net |

| Butadiene | Generic Vinyl Sulfone | Substituted Cyclohexene (B86901) | wikipedia.org |

Strategies for Carbon-Carbon Bond Formation via Organosulfone Intermediates

The sulfonyl group in this compound plays a crucial role in facilitating various carbon-carbon bond-forming reactions.

The protons on the carbon atom adjacent (alpha) to the sulfonyl group are acidic and can be removed by a suitable base to generate a stabilized carbanion. This carbanion can then react with a variety of electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds. This alpha-alkylation and arylation of sulfones is a powerful tool for constructing complex organic molecules. acs.org

Recent advancements have focused on developing catalytic methods for these transformations. For example, manganese-catalyzed α-alkylation of sulfones using alcohols has been reported, offering a green and sustainable approach. acs.org Similarly, palladium-catalyzed Negishi-type α-arylation of sulfones provides a route to arylated sulfone derivatives. organic-chemistry.org

The following table provides examples of alkylation and arylation reactions of sulfones.

| Sulfone Substrate | Alkylating/Arylating Agent | Catalyst/Base | Product | Reference |

| Aryl Sulfone | Benzyl Alcohol | Mn-PNN-bipyridyl complex | α-Alkylated Sulfone | acs.org |

| Alkyl Aryl Sulfone | Aryl Bromide | Pd(dba)2/XPhos, tmp·ZnCl·LiCl | α-Arylated Sulfone | organic-chemistry.org |

Alkenyl sulfones, such as this compound, are valuable substrates in various cross-coupling reactions. wikipedia.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgcruddengroup.com

The Heck reaction, for instance, can be used to couple vinyl sulfones with aryl halides. organic-chemistry.org The reactivity in these reactions is influenced by the oxidation state of the sulfur atom. organic-chemistry.org Palladium-catalyzed reactions of sulfinic acid salts with vinyl halides or triflates also provide a route to aryl vinyl sulfones. organic-chemistry.org Furthermore, sulfones themselves are being developed as novel partners in cross-coupling chemistry. cruddengroup.com Nickel-catalyzed stereoconvergent Negishi arylations of racemic α-bromosulfones have also been demonstrated. organic-chemistry.org

Here are some examples of cross-coupling reactions involving sulfone derivatives.

| Sulfone Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| Methyl Vinyl Sulfone | Aryl Halide | Palladium complex | E-[2-(methylsulfonyl)vinyl]benzene | organic-chemistry.org |

| Racemic α-Bromosulfone | Aryl Zinc Reagent | Nickel catalyst | Arylated Sulfone | organic-chemistry.org |

| Sulfinic Acid Salt | Vinyl Halide | Palladium/Xantphos | Aryl Vinyl Sulfone | organic-chemistry.org |

Preparation of Diverse Organic Scaffolds from Alkenyl Sulfone Precursors

The versatile reactivity of the vinyl sulfone moiety allows for its transformation into a wide array of other functional groups and molecular architectures.

Alkenyl sulfones can be precursors to various substituted alkenes. The sulfonyl group can be replaced through addition-elimination processes or removed reductively. nih.gov For example, radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols can yield vinyl sulfides. nih.gov Copper-catalyzed oxidation of sodium sulfinates in the presence of alkenes can stereoselectively produce (E)-alkenyl sulfones. organic-chemistry.org

Furthermore, the double bond of the alkenyl sulfone can be reduced to a single bond to afford the corresponding alkane. This reduction can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.org

The table below summarizes some transformations of alkenyl sulfones to alkenes and alkanes.

| Starting Alkenyl Sulfone | Reagents | Product | Reference |

| E-Vinyl Sulfone | Aryl Thiol, Radical Initiator | Vinyl Sulfide | nih.gov |

| Alkene | Sodium Sulfinate, CuI-bpy, O2 | (E)-Alkenyl Sulfone | organic-chemistry.org |

| Generic Alkenyl Sulfone | H2, Pd/C | Alkyl Sulfone (Alkane) | organic-chemistry.org |

The electron-deficient nature of the double bond in vinyl sulfones makes them excellent Michael acceptors. This reactivity can be exploited in the synthesis of heterocyclic compounds. For instance, the reaction of vinyl sulfones with nucleophiles containing heteroatoms can lead to the formation of various heterocyclic rings.

Spirocyclic vinyl sulfones, which are promising for their potential biological activities, can be synthesized via a cascade of radical cyclization followed by (hetero)aryl migration. nih.gov This highlights the utility of vinyl sulfones in constructing complex, three-dimensional molecular architectures. nih.gov

An example of heterocyclic synthesis from a vinyl sulfone precursor is shown below.

| Alkenyl Sulfone Precursor | Reaction Type | Product | Reference |

| Allylcyclopropane sulfonyl chloride derivative | Radical cyclization/(hetero)aryl migration | Spirocyclic Vinyl Sulfone | nih.gov |

Lack of Publicly Available Research Data on this compound

Despite a thorough search of scientific literature and chemical databases, no specific research findings or synthetic applications related to the chemical compound "this compound" were identified.

Consequently, the requested article focusing on the stereoselective transformations leveraging the alkenyl sulfone chirality of this particular compound cannot be generated at this time. The provided outline, which centers on the "," requires specific experimental data, reaction schemes, and detailed research findings that are not present in the public domain for this molecule.

General methodologies for the synthesis of chiral sulfones and their applications in stereoselective transformations are well-documented in chemical literature. These strategies often involve asymmetric reactions such as catalytic hydrogenation, conjugate additions, and cycloadditions to α,β-unsaturated sulfones, or the use of chiral auxiliaries. However, without specific studies on this compound, any discussion would be purely hypothetical and would not adhere to the strict requirement of focusing solely on the specified compound.

Researchers interested in the potential applications of this compound would likely need to undertake novel synthetic and methodological studies to explore its reactivity and utility in stereoselective transformations.

Future Directions and Emerging Research Avenues in Alkenyl Sulfone Chemistry

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms is poised to revolutionize the synthesis of alkenyl sulfones and their derivatives. researchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and greater scalability. rsc.orgthieme-connect.de For the synthesis of sulfones, flow processes have been developed for the oxidation of sulfides using reagents like in situ-generated peracetic acid from hydrogen peroxide, which is safer and more efficient in a continuous setup. rsc.org Furthermore, electrochemical flow systems are being explored for the synthesis of allyl sulfones, providing a green and scalable approach that minimizes waste and avoids hazardous reagents. rsc.org

Automated synthesis platforms, often coupled with flow reactors, are accelerating the discovery and optimization of new reactions and molecules. sigmaaldrich.comyoutube.com These systems enable high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time required for methods development. nih.gov By combining solid-phase synthesis with continuous-flow techniques, multistep automated syntheses of complex molecules can be achieved without the need for intermediate isolation and purification. rsc.org This approach is particularly promising for creating libraries of structurally diverse alkenyl sulfones for biological screening. The synergy between flow chemistry and automation is expected to lead to more robust, reproducible, and on-demand synthesis of valuable sulfone-containing compounds. researchgate.net

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Superior, allowing for precise temperature control and faster reactions. rsc.org |

| Safety | Accumulation of hazardous reagents and intermediates can be risky. | Small reaction volumes enhance safety, especially for exothermic or unstable reactions. thieme-connect.dersc.org |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the system for longer durations ("numbering-up"). rsc.org |

| Reproducibility | Can be variable due to difficulties in controlling parameters. | High, due to precise control over reaction conditions. nih.gov |

Development of Novel Catalytic Systems for Alkenyl Sulfone Transformations

The development of innovative catalytic systems is a central theme in advancing alkenyl sulfone chemistry. researchgate.net Researchers are moving beyond classical methods to explore a wide range of catalysts that offer improved efficiency, selectivity, and functional group tolerance.

Metal Catalysis: Transition-metal catalysis continues to be a fertile ground for new discoveries. rsc.org

Palladium and Nickel: These metals are instrumental in desulfonylative cross-coupling reactions, where the sulfonyl group acts as a leaving group to form new carbon-carbon bonds. rsc.org

Copper: Copper-catalyzed methods are being developed for reactions such as the diastereoselective borylative allylation of alkenyl sulfones. acs.org

Gold: Gold catalysis, particularly leveraging the Au(I)/Au(III) redox couple, has been shown to be effective for the sulfonylation of aryl iodides to produce aryl sulfones. acs.org

Manganese and Ruthenium: Earth-abundant metals like manganese and ruthenium are gaining traction for α-alkylation of sulfones with alcohols, offering a more sustainable alternative to precious metal catalysts. acs.orgresearchgate.netchemrxiv.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling novel transformations of alkenyl sulfones. researchgate.netnih.gov This includes photocatalytic ring-opening strategies and the synthesis of vinyl sulfones from sulfinate salts and alkynes. researchgate.netnih.gov Photoredox/nickel dual catalysis has been successfully applied to the reductive coupling of alkynes with vinyl sulfones, demonstrating high regio- and stereoselectivity. acs.org

Organocatalysis: Chiral organocatalysts are being employed for enantioselective sulfa-Michael additions to various acceptors, including α,β-unsaturated sulfones. acs.org This approach provides access to chiral organosulfur compounds, which are valuable in medicinal chemistry. Recent breakthroughs include the organocatalytic asymmetric deoxygenation of sulfones to generate chiral sulfinyl compounds. nih.gov

| Catalytic System | Transformation | Key Advantages |

|---|---|---|

| Manganese Pincer Complexes | α-Alkylation of sulfones with alcohols | Use of earth-abundant metal, high selectivity. acs.org |

| Visible-Light Photocatalysis (e.g., Eosin Y) | Synthesis of vinyl sulfones | Mild reaction conditions, metal-free. nih.gov |

| Copper Catalysis | Borylative allylation of alkenyl sulfones | Diastereoselective, divergent synthesis. acs.org |

| Chiral Organocatalysts | Asymmetric sulfa-Michael additions | Enantioselective C-S bond formation. acs.org |

Exploration of Bio-Inspired Synthetic Routes for Organosulfones

Nature provides a rich blueprint for the synthesis of complex molecules, and bio-inspired approaches are increasingly being applied to organosulfone chemistry. nih.gov This includes the use of enzymes as catalysts (biocatalysis) and the development of synthetic strategies that mimic biosynthetic pathways.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. gsa.ac.ukresearchgate.netrss.jo

Asymmetric Reduction: Keto-reductases (KREDs) are used for the asymmetric reduction of ketosulfones to produce chiral β- or γ-hydroxysulfones with high enantiomeric excess. mdpi.com

Kinetic Resolution: Lipases have been employed for the dynamic kinetic resolution of racemic hydroxysulfones. mdpi.com

Cascade Reactions: Researchers are designing one-pot photo-biocatalytic cascade reactions that combine the advantages of photocatalysis for C-S bond formation with the stereoselectivity of biocatalysis. mdpi.com

Biomimetic Synthesis: The study of how sulfur is incorporated into natural products can inspire novel synthetic strategies. rsc.org For instance, understanding the biosynthesis of sulfur-containing marine natural products can lead to new methods for constructing complex organosulfur architectures. nih.gov The use of biomimetic iron-sulfur clusters as catalysts is another area of interest, drawing inspiration from the active sites of metalloenzymes. acs.org Furthermore, the development of electrochemical methods for C-S bond formation using biomass-derived feedstocks represents a sustainable, bio-inspired approach to organosulfur compound synthesis. researchgate.net

Advanced Characterization of Transient Intermediates in Alkenyl Sulfone Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The direct observation and characterization of transient intermediates in alkenyl sulfone reactions, however, remains a significant challenge. Future research will increasingly rely on advanced spectroscopic and analytical techniques to probe these fleeting species.

In-situ monitoring techniques such as rapid-injection NMR, stopped-flow UV-Vis, and mass spectrometry can provide real-time information about the concentration of reactants, intermediates, and products. The application of these techniques can help elucidate complex reaction pathways, such as those involving radical intermediates in photocatalytic reactions or organometallic species in transition-metal catalysis. For example, mechanistic investigations into the divergent reactions of alkynes with tosyl cyanide have proposed pathways involving intriguing electronically-controlled cycloadditions, which could be further substantiated by advanced characterization methods. researchgate.net The combination of spectroscopic analysis with theoretical calculations is a powerful approach to propose and validate reaction mechanisms involving transient species. researchgate.net

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is accelerating progress in the field of alkenyl sulfone chemistry. mdpi.commdpi.com Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting reactivity and selectivity, and designing new catalysts. nih.govescholarship.org

Mechanistic Elucidation: Computational studies can map out potential energy surfaces for complex reactions, identifying transition states and intermediates that are difficult to observe experimentally. nih.gov This has been applied to understand the enantioselectivity in organocatalytic reactions and the divergent pathways in metal-catalyzed rearrangements. escholarship.org

Predictive Modeling: Computational models are being developed to predict the physical and chemical properties of sulfone-containing molecules. For example, the oxidation potentials of functionalized sulfone solvents have been computed to guide the development of new electrolytes for high-voltage batteries. researchgate.net Similarly, computational approaches can predict the spontaneity of polymerization reactions involving sulfone monomers. mdpi.com

Catalyst Design: By modeling the interaction between a catalyst and substrate, researchers can rationally design new catalysts with enhanced activity and selectivity. This integrated approach, where computational predictions guide experimental efforts and experimental results validate and refine computational models, is a powerful paradigm for future research in alkenyl sulfone chemistry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.